molecular formula C24H22N2O2 B11520233 8-(4-hydroxyphenyl)-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one

8-(4-hydroxyphenyl)-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one

Cat. No.: B11520233
M. Wt: 370.4 g/mol
InChI Key: BBSGSCJMIRLUCB-UHFFFAOYSA-N
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Description

8-(4-HYDROXYPHENYL)-11,11-DIMETHYL-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE is a complex organic compound with a molecular formula of C24H22N2O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-HYDROXYPHENYL)-11,11-DIMETHYL-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include the purification of intermediates and the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

8-(4-HYDROXYPHENYL)-11,11-DIMETHYL-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents include oxidizing agents like peroxomonosulfate ion and reducing agents such as sodium borohydride. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .

Major Products Formed

The major products depend on the type of reaction. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

8-(4-HYDROXYPHENYL)-11,11-DIMETHYL-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(4-HYDROXYPHENYL)-11,11-DIMETHYL-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE involves its interaction with specific molecular targets. It can bind to metal ions, forming stable complexes that influence various biochemical pathways. These interactions can modulate enzyme activity, gene expression, and cellular signaling .

Comparison with Similar Compounds

Properties

Molecular Formula

C24H22N2O2

Molecular Weight

370.4 g/mol

IUPAC Name

8-(4-hydroxyphenyl)-11,11-dimethyl-7,8,10,12-tetrahydrobenzo[a][4,7]phenanthrolin-9-one

InChI

InChI=1S/C24H22N2O2/c1-24(2)12-17-21-16-4-3-11-25-18(16)9-10-19(21)26-23(22(17)20(28)13-24)14-5-7-15(27)8-6-14/h3-11,23,26-27H,12-13H2,1-2H3

InChI Key

BBSGSCJMIRLUCB-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(NC3=C2C4=C(C=C3)N=CC=C4)C5=CC=C(C=C5)O)C(=O)C1)C

Origin of Product

United States

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